2-Nitrocinnamaldehyde
Overview
Description
Synthesis Analysis
The synthesis of nitrocinnamaldehydes, including 2-nitrocinnamaldehyde, often involves the nitration of cinnamaldehyde or similar precursors. Techniques vary from traditional nitration reactions to more novel approaches such as palladium-catalyzed chelation-assisted C–H nitration, highlighting the ongoing development in the synthesis of nitroaromatic compounds. In one approach, substituted benzaldehydes are converted to 2-nitrobenzaldehydes through a three-step process involving palladium-catalyzed nitration, showcasing the specificity and efficiency of modern synthetic methods (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-nitrocinnamaldehyde and related compounds has been extensively studied using various spectroscopic methods. X-ray crystallography, NMR, and IR spectroscopy provide insights into the conformation and electronic structure of these molecules, essential for understanding their reactivity and properties. For example, the structure of certain nitrocinnamaldehyde derivatives has been elucidated, showing how substituents affect the overall molecular geometry and electronic distribution (Iovel' et al., 2003).
Chemical Reactions and Properties
Nitrocinnamaldehydes participate in various chemical reactions, serving as intermediates in the synthesis of complex organic molecules. Their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential in organocatalytic processes are notable. For instance, nitrocinnamaldehydes can undergo Michael addition reactions, leading to products with significant synthetic and pharmacological interest (Wiesner et al., 2008).
Scientific Research Applications
Organic Synthesis and Fluorophores :
- 2-Nitrocinnamaldehyde is used as an intermediate in organic synthesis and in the production of aromatic and heterocyclic aldimines (Iovel' et al., 2003).
- It facilitates the synthesis of π-extended carbazoles, showing potential in fluorescence sensing of Cu2+ ions (Poudel et al., 2018).
- A transition metal-free method uses 2-nitrocinnamaldehydes for synthesizing 3-naphthylindole and 3-naphthylbenzo[g]indole fluorophores (Poudel & Lee, 2017).
Pharmaceutical Applications :
- In medicinal chemistry, it's used for synthesizing intermediates with antibacterial activity, particularly in the treatment of tuberculosis (Nishimura, 1954).
- It's involved in the preparation of dihydropyridine derivatives, which have applications as calcium channel blockers (Perozo-Rondón et al., 2006).
Polymer and Materials Science :
- 2-Nitrocinnamaldehyde is utilized in synthesizing conductive polymers like poly(pyrrole-co-2-nitrocinnamaldehyde), which have applications in solar cells (Gherras et al., 2020).
Safety And Hazards
Future Directions
2-Nitrocinnamaldehyde finds its uses as an actinometer for the UV-A range of photostability testing of pharmaceuticals . It can also be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMELHEXDVEDE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocinnamaldehyde | |
CAS RN |
1466-88-2, 66894-06-2 | |
Record name | o-Nitrocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1466-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitrocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-Nitrocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
A series of complexes of the type M(nca2en)X2, where nca2en=/N,N′‐bis(2‐nitrocinnamaldehyde)‐1,2‐diiminoethane, M(II) =Co, Ni or Zn …
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